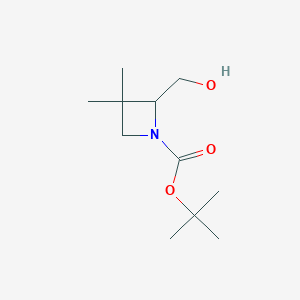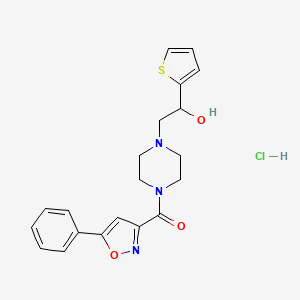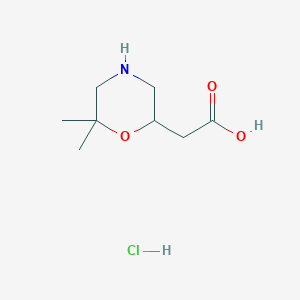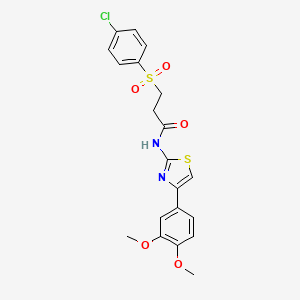![molecular formula C9H13N3O3S B3003532 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1544900-69-7](/img/structure/B3003532.png)
2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is a chemical structure that incorporates a morpholine ring, a thiazole moiety, and an acetic acid fragment. This type of compound is of interest due to its potential biological activity, particularly as a modifier of other chemical entities or as a pharmacophore in drug design. For instance, morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, an enzyme involved in cell growth and survival, which makes them relevant in the context of cancer research .
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of precursor molecules to form the desired heterocyclic structures. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a compound with a thiadiazole ring similar to the thiazole ring in our compound of interest, was achieved from a dinitrile precursor . Although the exact synthesis of 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the thiazole ring followed by the introduction of the morpholine and acetic acid functionalities.
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using techniques such as X-ray crystallography, as was done for the stereochemical structure of a related compound . The presence of the morpholine and thiazole rings suggests that the compound may have multiple sites for interaction with biological targets, which could be explored through computational methods such as ab initio quantum chemistry calculations to estimate reactivity sites .
Chemical Reactions Analysis
Compounds containing morpholine and thiazole rings can undergo various chemical reactions. For instance, morpholine derivatives can react with electrophiles and nucleophiles, leading to the formation of isothiourea derivatives or thioureas through transamination reactions . The reactivity of such compounds can be further modified by the presence of the acetic acid group, which could potentially be involved in the formation of amides or esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid would likely include moderate solubility in polar solvents due to the presence of the acetic acid group and potential hydrogen bonding sites on the morpholine and thiazole rings. The compound's spectroscopic properties, such as IR, NMR, and mass spectra, would be characteristic of its functional groups and could be used to confirm its structure, as seen in the synthesis and characterization of related thiadiazole derivatives . The antimicrobial activity of similar compounds suggests that 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid could also possess biological properties worth investigating .
properties
IUPAC Name |
2-[2-(morpholin-4-ylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-8(14)5-7-6-16-9(10-7)11-12-1-3-15-4-2-12/h6H,1-5H2,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUPDMGQPDRJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)




![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)